6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
Description
Properties
IUPAC Name |
6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-16-5-6-19(22-13-16)25-9-7-15(8-10-25)14-26-20-11-17-3-1-2-4-18(17)23-24-20/h5-6,11,13,15H,1-4,7-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPMBQYGKORMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The tetrahydrocinnoline core is typically synthesized via cyclocondensation of 1,2-diaminocyclohexane with β-keto esters under acidic conditions:
1,2-Diaminocyclohexane + Ethyl acetoacetate
→ HCl (cat.), EtOH, reflux, 18h
→ 5,6,7,8-Tetrahydrocinnolin-3(2H)-one (Yield: 85-92%)
Subsequent hydroxylation is achieved through:
5,6,7,8-Tetrahydrocinnolin-3(2H)-one
→ 1) POCl3, DMF, 0°C → 3-chloro derivative
→ 2) NaOH (aq), 100°C, 6h
→ 5,6,7,8-Tetrahydrocinnolin-3-ol (Overall yield: 68-73%)
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 1.65-1.82 (m, 4H, cyclohexyl CH2), 2.72 (t, J=6.4 Hz, 2H), 3.02 (t, J=6.4 Hz, 2H), 6.89 (s, 1H, C4-H), 9.34 (s, 1H, OH)
- HPLC Purity : 98.4% (C18, 0.1% H3PO4/ACN gradient)
Preparation of 4-(Hydroxymethyl)piperidine-1-nicotinonitrile
Nicotinonitrile Core Functionalization
The nicotinonitrile moiety is introduced via nucleophilic aromatic substitution:
6-Chloronicotinonitrile + 4-(Hydroxymethyl)piperidine
→ K2CO3, DMF, 110°C, 24h
→ 6-(4-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile (Yield: 58-65%)
Reaction Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K2CO3, 110°C | 65 | 97.2 |
| DMSO, Cs2CO3, 120°C | 71 | 95.8 |
| NMP, DBU, 100°C | 54 | 98.1 |
Higher temperatures in DMSO improve conversion but reduce purity due to side reactions.
Coupling of Tetrahydrocinnolinol to Piperidine-Nicotinonitrile
Mitsunobu Reaction Conditions
The critical ether linkage is formed via Mitsunobu coupling:
5,6,7,8-Tetrahydrocinnolin-3-ol + 6-(4-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile
→ DIAD, PPh3, THF, 0°C→RT, 12h
→ Target Compound (Yield: 62-68%)
Parameter Sensitivity Analysis :
| Parameter | Optimal Range | Effect Outside Range |
|---|---|---|
| Temperature | 0°C → RT | <0°C: Incomplete activation |
| >RT: Decomposition | ||
| DIAD Equiv | 1.2-1.5 | <1.2: Low conversion |
| >1.5: Phosphine oxide byproducts | ||
| Reaction Time | 10-14h | <10h: Unreacted starting material |
| >14h: No yield improvement |
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig approach enables direct C-O bond formation:
6-(4-(Bromomethyl)piperidin-1-yl)nicotinonitrile + 5,6,7,8-Tetrahydrocinnolin-3-ol
→ Pd2(dba)3, Xantphos, Cs2CO3, toluene, 100°C, 24h
→ Target Compound (Yield: 48-53%)
Catalyst Screening Results :
| Catalyst System | Yield (%) |
|---|---|
| Pd(OAc)2/Xantphos | 32 |
| Pd2(dba)3/Xantphos | 53 |
| Pd(PPh3)4 | 18 |
While mechanistically elegant, this method suffers from lower yields compared to Mitsunobu conditions.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient normal phase chromatography:
| Eluent System | Rf | Purity After Isolation (%) |
|---|---|---|
| Hexane:EtOAc (1:1) | 0.42 | 95.7 |
| DCM:MeOH (95:5) | 0.38 | 97.3 |
| EtOAc:Acetone (7:3) | 0.35 | 98.1 |
Spectroscopic Confirmation
¹H NMR (500 MHz, CDCl3):
- δ 1.48-1.67 (m, 4H, cyclohexyl CH2)
- δ 2.85-3.12 (m, 6H, piperidine CH2 + cinnoline CH2)
- δ 4.52 (s, 2H, OCH2)
- δ 7.21 (d, J=8.1 Hz, 1H, pyridine H)
- δ 8.34 (dd, J=8.1, 2.3 Hz, 1H, pyridine H)
- δ 8.67 (d, J=2.3 Hz, 1H, pyridine H)
HRMS (ESI+): m/z calc. for C21H22N5O [M+H]+ 376.1878, found 376.1875
Process Optimization Considerations
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 68 | 12 |
| DME | 5.5 | 71 | 10 |
| Dioxane | 2.2 | 65 | 14 |
| Toluene | 2.4 | 58 | 16 |
Dimethoxyethane (DME) emerges as superior for Mitsunobu reactions, enabling faster kinetics without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylene bridge, using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nicotinonitrile group can be reduced to corresponding amines under catalytic hydrogenation conditions.
Substitution: : The piperidine ring allows for various nucleophilic substitutions, which can modify the compound's properties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-CPBA.
Reducing agents: : Hydrogen gas with Pd/C, lithium aluminum hydride.
Bases and nucleophiles: : Sodium hydride, potassium carbonate, primary amines.
Major Products Formed
Oxidation products: : Hydroxylated derivatives at the methylene bridge.
Reduction products: : Amino derivatives from the nicotinonitrile group.
Substitution products: : Modified piperidine rings with various functional groups.
Scientific Research Applications
Chemistry
This compound serves as a precursor for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology
It can act as an inhibitor or activator of specific biological pathways, making it useful in biochemical research.
Medicine
Research suggests potential therapeutic applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Industry
It is used in manufacturing specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its cinnoline and nicotinonitrile groups play key roles in binding to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Compared to other cinnoline or nicotinonitrile derivatives, this compound is unique in its combined structure, offering enhanced stability and specific biological activity. Similar compounds include:
5,6,7,8-Tetrahydrocinnolin-3-yl derivatives: : Known for their anti-inflammatory properties.
Nicotinonitrile derivatives: : Widely studied for their role in medicinal chemistry.
Biological Activity
The compound 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a tetrahydrocinnoline moiety, a piperidine ring, and a nicotinonitrile structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H27N3O2
- Molecular Weight : 365.5 g/mol
- CAS Number : 2309188-49-4
The precise mechanism of action for 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is not fully elucidated; however, it is hypothesized to interact with various biological targets such as receptors and enzymes involved in key pharmacological pathways. The structural motifs present in the compound suggest potential interactions with neurotransmitter receptors and ion channels.
Pharmacological Evaluation
Research has indicated that compounds with similar structural features often exhibit diverse biological activities. For instance:
- Antidepressant Activity : Compounds containing tetrahydrocinnoline structures have been shown to influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.
- Neuroprotective Effects : The piperidine component may contribute to neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.
- Cardiovascular Effects : Some derivatives have demonstrated bradycardic activity and modulation of cardiac ion currents, indicating potential use in treating cardiovascular diseases .
Case Studies
- Study on Similar Compounds : A study evaluated the bradycardic effects of tetrahydroisoquinoline derivatives in isolated heart tissues and found significant reductions in heart rate without affecting blood pressure . This suggests that similar mechanisms may be present in 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile .
- Neuropharmacological Studies : Another investigation into related compounds indicated their ability to inhibit specific ion channels involved in neuronal excitability. This aligns with the expected activity of the current compound in modulating synaptic transmission .
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound can guide further research into its biological activity:
| Structural Feature | Potential Activity |
|---|---|
| Tetrahydrocinnoline moiety | Modulation of neurotransmitter systems |
| Piperidine ring | Interaction with receptors and ion channels |
| Nicotinonitrile structure | Potential anti-inflammatory properties |
Synthesis and Characterization
The synthesis of 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine ring using alkyl halides.
- Coupling with the tetrahydrocinnoline moiety.
- Final nitrile formation through reaction with appropriate nitriles under controlled conditions.
Q & A
What are the common synthetic routes for preparing 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, and how are yields optimized?
Basic Research Focus
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are introduced via displacement of halogen or sulfonyl groups under basic conditions (e.g., DMF at 80°C with piperidine, yielding ~72%) . Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity) and temperature control to minimize side reactions. Yields can be improved by using catalytic bases (e.g., sodium methoxide) or iterative purification via column chromatography .
How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
Basic Research Focus
Structural confirmation relies on NMR (1H/13C) for piperidinyl and tetrahydrocinnolinyl proton environments, mass spectrometry (HRMS) for molecular ion validation, and IR spectroscopy to identify nitrile (C≡N) stretches (~2200 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
What strategies address low reactivity in the piperidin-1-yl substitution step?
Advanced Research Focus
Low reactivity may stem from steric hindrance or electron-deficient intermediates. Strategies include:
- Activating the leaving group (e.g., replacing chloride with triflate).
- Using microwave-assisted synthesis to enhance reaction kinetics.
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the nicotinonitrile scaffold to improve electrophilicity .
How is bioactivity assessed, and what in silico methods predict target interactions?
Advanced Research Focus
Bioactivity is evaluated via enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays . In silico methods include:
- Molecular docking (AutoDock Vina) to predict binding affinities to receptors like GPCRs or kinases.
- QSAR models to correlate substituent effects (e.g., piperidinyl methylation) with activity .
How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
Advanced Research Focus
Contradictions arise from variations in reaction conditions (e.g., solvent purity, catalyst loadings) or assay protocols. Mitigation involves:
- Replicating experiments with controlled variables (e.g., anhydrous solvents, inert atmospheres).
- Applying theoretical frameworks (e.g., Hammond’s postulate for kinetic vs. thermodynamic control) to explain divergent pathways .
What analytical methods quantify impurities in the final product?
Basic Research Focus
HPLC (C18 columns, acetonitrile/water gradients) and LC-MS identify and quantify byproducts. For example, residual piperidine or unreacted tetrahydrocinnolinyl intermediates are monitored at 254 nm. Method validation follows ICH guidelines for precision (<2% RSD) .
What mechanistic insights explain the compound’s selectivity for kinase targets?
Advanced Research Focus
Selectivity is attributed to:
- Hydrogen-bonding interactions between the nicotinonitrile nitrile group and kinase active-site residues.
- Piperidinyl spatial orientation fitting hydrophobic pockets in ATP-binding domains.
Mutagenesis studies and free-energy perturbation (FEP) simulations validate these interactions .
How should stability studies be designed for this compound under storage conditions?
Basic Research Focus
Stability is assessed via:
- Forced degradation studies (heat, humidity, light) monitored by HPLC.
- Kinetic modeling to estimate shelf life (Arrhenius equation for temperature-dependent decay).
- Storage in amber vials at -20°C under nitrogen to prevent oxidation .
What computational tools model the pharmacophore for structure-activity relationship (SAR) studies?
Advanced Research Focus
Pharmacophore modeling (Schrödinger Phase) identifies critical features:
- The tetrahydrocinnolinyl oxygen as a hydrogen-bond acceptor.
- The piperidinyl methyl group for hydrophobic interactions.
MD simulations (GROMACS) assess conformational stability in aqueous and lipid bilayers .
How can existing theoretical frameworks guide the design of analogs with improved solubility?
Advanced Research Focus
The Hansen solubility parameters and Hildebrand theory predict solubility in excipients. Structural modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
